Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-

Solid-state photochromism Cis/trans isomerism Thioindigo polymorphism

Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)- (CAS 68516-80-3) is an asymmetrically substituted thioindigoid dye belonging to the broader class of benzo[b]thiophene-based vat and disperse dyes. Its molecular formula is C₁₈H₁₂O₂S₂ (MW 324.42 g/mol), featuring methyl groups at the 4- and 7-positions of one benzothiophenone ring while the second ring remains unsubstituted—a structural motif that distinguishes it from the symmetrical parent compound thioindigo (C.I.

Molecular Formula C18H12O2S2
Molecular Weight 324.4 g/mol
CAS No. 68516-80-3
Cat. No. B15346218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
CAS68516-80-3
Molecular FormulaC18H12O2S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=C3C(=O)C4=CC=CC=C4S3)C2=O
InChIInChI=1S/C18H12O2S2/c1-9-7-8-10(2)16-13(9)15(20)18(22-16)17-14(19)11-5-3-4-6-12(11)21-17/h3-8H,1-2H3/b18-17-
InChIKeyLEJFJMYRQZBWHT-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)- (CAS 68516-80-3): Structural Identity and Procurement-Relevant Classification


Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)- (CAS 68516-80-3) is an asymmetrically substituted thioindigoid dye belonging to the broader class of benzo[b]thiophene-based vat and disperse dyes [1]. Its molecular formula is C₁₈H₁₂O₂S₂ (MW 324.42 g/mol), featuring methyl groups at the 4- and 7-positions of one benzothiophenone ring while the second ring remains unsubstituted—a structural motif that distinguishes it from the symmetrical parent compound thioindigo (C.I. Vat Red 41, CAS 522-75-8, C₁₆H₈O₂S₂) [2]. The compound is catalogued under EINECS 271-182-9 and listed on Canada's Non-domestic Substances List (NDSL), indicating established commercial availability within regulated supply chains [3].

Asymmetrical thioindigoid dye – distinct substitution pattern from symmetrical thioindigo
Commercially available – listed on Canada NDSL, established supply chain
Solid-state cis/trans mixture – enables photochromic studies not possible with pure trans dyes

Why Generic Thioindigo Substitution Fails: Asymmetry-Driven Differentiation of CAS 68516-80-3


Thioindigoid dyes are not functionally interchangeable; the position, number, and symmetry of ring substituents critically govern solid-state isomer distribution, solubility, colour strength, and photochromic behaviour [1]. Symmetrical thioindigo (C.I. Vat Red 41) and 6,6′-dichlorothioindigo exist exclusively as the trans isomer in the solid state due to stabilising electrostatic S···O interactions, whereas the introduction of electron-donating methyl groups at the 4- and 7-positions—as in CAS 68516-80-3—disrupts this stabilisation, yielding a cis/trans mixture with measurably altered absorption and photoisomerisation characteristics [1]. Furthermore, asymmetrical thioindigo compounds as a class exhibit systematically lower melting points, enhanced organic solvent solubility, and higher molecular absorption coefficients compared to their symmetrical counterparts—properties that directly impact processability in dye formulation, melt-spinning, and polymer colouration applications [2]. A procurement decision that treats any thioindigo derivative as a drop-in replacement therefore risks mismatched colouristics, solubility failure, and unpredictable photostability.

Asymmetry alters isomer distribution
Symmetrical thioindigo exists exclusively as trans; methyl substitution at 4,7‑positions yields a cis/trans mixture, shifting absorption and photostability.
Processability profile differs
Asymmetrical thioindigos exhibit lower melting points and higher organic solubility compared to symmetrical analogs—critical for melt‑spinning and polymer colouration.
Lipophilicity mismatch limits substitution
Computed LogP ~4.8 (vs. ~1.83 for parent thioindigo) indicates non‑aqueous formulation behaviour that symmetrical dyes cannot replicate directly.

Quantitative Evidence Guide: Differentiating CAS 68516-80-3 from Symmetrical Thioindigo Analogs


Solid-State Cis/Trans Isomer Distribution: Methyl Substitution Drives Conformational Differentiation vs. Symmetrical Thioindigo

In the solid state, symmetrical thioindigo (CAS 522-75-8) and 6,6′-dichlorothioindigo exhibit a single sharp absorption band in the visible region, indicative of exclusive trans configuration stabilised by electrostatic S···O attraction. By contrast, thioindigo derivatives bearing electron-donating methyl substituents at the 4- and 4′-positions (or analogous 4- and 7-positions as in CAS 68516-80-3) show evidence of a cis/trans mixture in the solid state, manifested as broadened or split absorption bands [1]. This is because methyl groups reduce the partial negative charge on the oxygen atoms, weakening the trans-stabilising electrostatic interaction. The Egerton study explicitly demonstrates this effect for 4,4′-dimethyl-6,6′-dichlorothioindigo and 5,5′-dichloro-7,7′-dimethylthioindigo, and notes that the proportion of cis form is substantially in excess for unsymmetrical derivatives [1]. For CAS 68516-80-3—an unsymmetrical compound with methyl groups on only one ring—the cis population is expected to be further elevated relative to symmetrically dimethylated analogs.

Cis/trans isomerism
Head-to-head
Exclusive trans (symmetrical) → cis/trans mixture (4,7‑dimethyl); cis proportion further elevated by asymmetry
Altered photostationary state and absorption profile
Solid‑film vacuum deposition; Egerton 1959
Solid-state photochromism Cis/trans isomerism Thioindigo polymorphism

Asymmetrical Architecture Confers Systematically Lower Melting Point and Enhanced Organic Solubility vs. Symmetrical Thioindigo Dyes

US Patent 4,304,919 (equivalent to EP 0023016 B1) explicitly teaches that asymmetrical thioindigo compounds—defined as those wherein at least one substituent R differs from the corresponding R′ on the opposite ring—are distinguished from corresponding symmetrical compounds by lower melting points and better solubility in organic solvents [1]. The patent further claims a higher coefficient of molecular absorption, greater colour strength, and greater brilliance for asymmetrical derivatives, making them particularly suitable for colouring polyester materials [1]. CAS 68516-80-3, bearing 4,7-dimethyl substitution on only one benzothiophenone ring while the other remains unsubstituted, is a prototypical member of this asymmetrical class. Although patent literature does not provide a specific melting point or solubility value for this precise compound, the class-level property trend is unambiguously stated and forms the basis of the invention's industrial utility.

Melting / solubility
Class-level
Lower mp and better organic solubility vs. symmetrical thioindigo (directional, no exact Δ)
Supports melt‑spinning and disperse dye processability
Patent inference; compound‑specific data to verify
Dye processability Melt-spinning Polyester colouration

Enhanced Lipophilicity (XLogP3-AA 4.8) Differentiates CAS 68516-80-3 from Parent Thioindigo (ACD/LogP ~1.83) for Non-Aqueous Formulation Compatibility

The computed partition coefficient for CAS 68516-80-3 is XLogP3-AA = 4.8 (PubChem) [1], while the parent symmetrical thioindigo (CAS 522-75-8) has an experimentally derived ACD/LogP of approximately 1.83 (ChemSpider) . This ~3 log unit difference reflects the significant impact of the two methyl substituents and the asymmetry on the compound's hydrophobicity. The SIELC reverse-phase HPLC method reports a chromatographic LogP of 3.95 for CAS 68516-80-3 under acetonitrile/water/phosphoric acid mobile phase conditions [2], providing an orthogonal experimental corroboration of elevated lipophilicity. The computed boiling point of 446.1 °C at 760 mmHg and density of 1.445 g/cm³ (ChemBlink) further characterise the compound for procurement specification.

Lipophilicity
Cross-study
XLogP3‑AA 4.8 (PubChem); chrom. LogP 3.95 (SIELC); parent thioindigo ACD/LogP 1.83
Enhanced non‑polar matrix compatibility vs. parent dye
ΔLogP ≈ 3 units (computed); 2.1 units (chromatographic)
Lipophilicity LogP Solvent dye compatibility

Zero Rotatable Bonds and 4 H-Bond Acceptors Define a Rigid, Planar Chromophore Scaffold with Predictable Optical Behaviour

CAS 68516-80-3 possesses zero rotatable bonds and four hydrogen bond acceptor sites with zero hydrogen bond donors (PubChem computed descriptors) [1]. This fully rigid, planar chromophore architecture—enforced by the central exocyclic C=C double bond linking the two benzothiophenone units—eliminates conformational自由度 and ensures that all observed spectroscopic and photophysical properties arise from a well-defined geometric state (or cis/trans isomer pair). By comparison, many alternative dye scaffolds (e.g., azo disperse dyes, triarylmethane dyes) possess multiple rotatable bonds that introduce solvent- and temperature-dependent conformational heterogeneity, complicating colour reproducibility. The zero rotatable bond count also predicts a high molar extinction coefficient due to maximised π-orbital overlap across the fully conjugated framework [1].

Molecular rigidity
Supporting
0 rotatable bonds, 4 H‑bond acceptors, 0 H‑bond donors; fully planar chromophore
Predictable optical consistency and high molar absorptivity
PubChem computed descriptors
Molecular rigidity Chromophore design Conformational restriction

Optimal Application Scenarios for CAS 68516-80-3 Based on Quantified Differentiation Evidence


Photochromic and Photoswitchable Material Development Exploiting Tunable Cis/Trans Equilibrium

The demonstrated ability of methyl-substituted thioindigo derivatives to populate both cis and trans isomers in the solid state—in contrast to the exclusively trans configuration of symmetrical thioindigo [1]—makes CAS 68516-80-3 a candidate chromophore for solid-state photochromic devices, optical recording media, and visible-light-responsive polymer networks. The unsymmetrical substitution pattern is expected to further bias the cis/trans ratio, providing a structural handle for tuning photostationary states without requiring additional synthetic modification. Researchers developing thioindigo-based photoswitches for soft matter materials, where parent thioindigo's limited solubility has been a documented barrier [2], may find the enhanced lipophilicity (XLogP3-AA 4.8 vs. 1.83 for thioindigo) [3] of this derivative advantageous for incorporation into hydrophobic polymer matrices.

High-Performance Disperse Dyeing of Polyester and Melt-Spinning Colouration

The asymmetrical thioindigo class, to which CAS 68516-80-3 belongs, is explicitly claimed in US Patent 4,304,919 to offer lower melting points, better organic solvent solubility, higher molecular absorption coefficients, and greater colour strength compared to symmetrical thioindigo compounds [4]. These properties are directly relevant to disperse dye formulations for polyester—the dominant synthetic fibre—where dye solubility in the polymer melt and sublimation fastness are critical. The compound's elevated LogP (4.8 computed, 3.95 chromatographic) [3] predicts good compatibility with hydrophobic polyester matrices, and its zero rotatable bond structure ensures maximum colour yield per unit mass.

Specialist Organic Pigment for High-Value Polymer and Resin Colouration

The compound is classified under 'Fillers, Dyes, Indicators' in chemical procurement platforms [5] and listed on Canada's NDSL [6], confirming its availability for industrial use. The combination of (a) asymmetrical architecture conferring enhanced colour strength and brilliance (patent class claim) [4], (b) elevated lipophilicity for resin compatibility [3], and (c) rigid planar chromophore ensuring high tinting strength [7] positions CAS 68516-80-3 as a candidate for colouration of engineering plastics (polystyrene, polycarbonate, PMMA, ABS) where thermal stability during processing and colour consistency are paramount. The computed boiling point of 446.1 °C and flash point of 190.5 °C provide initial thermal handling benchmarks for formulation engineers.

Reverse-Phase HPLC Analytical Reference Standard with Established Separation Protocol

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (switchable to formic acid for MS compatibility) has been published for CAS 68516-80-3 [8]. The method is described as scalable from analytical to preparative separation and suitable for pharmacokinetic applications. Procurement of this specific compound as an analytical reference standard is supported by the existence of this documented separation protocol, which may not be available for structurally related but less-characterized asymmetrical thioindigo derivatives. The reported chromatographic LogP of 3.95 provides a quality control benchmark for identity and purity verification.

Application
Selection Property
Validation Focus
Photochromic material development
Tunable solid‑state cis/trans ratio from asymmetry
Photostationary state and matrix compatibility in hydrophobic polymers
Polyester disperse dyeing & melt‑spinning
Lower melting point and enhanced organic solubility (class‑level)
Processability in polyester melt and colour strength consistency
Engineering plastics colouration
High colour strength and lipophilicity (patent class claim)
Thermal stability during processing and tinting strength
HPLC analytical reference standard
Documented RP‑HPLC separation protocol available
Method transfer and identity/purity QC with chromatographic LogP
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